![molecular formula C10H15BrN2O2 B2918899 Ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate CAS No. 1946812-59-4](/img/structure/B2918899.png)
Ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the pyrazole family and is commonly used in the synthesis of other organic compounds. In
Wirkmechanismus
The mechanism of action of ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate is not well understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in various biological processes. For example, pyrazole-based inhibitors of protein kinases are believed to work by binding to the ATP-binding site of the kinase, thereby preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate are not well studied. However, it is believed to have potential therapeutic effects due to its ability to inhibit certain enzymes or proteins that are involved in various biological processes. For example, pyrazole-based inhibitors of protein kinases have shown promise as anticancer agents due to their ability to inhibit the activity of certain kinases that are overexpressed in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and standard laboratory equipment. Another advantage is its potential applications in the synthesis of other biologically active compounds. However, one limitation is the lack of information regarding its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate. One direction is to study its mechanism of action and identify the enzymes or proteins that it inhibits. This information could lead to the development of more potent and selective inhibitors of these enzymes or proteins. Another direction is to study its potential therapeutic applications in various disease models. For example, it could be tested as an anticancer agent in vitro and in vivo. Additionally, it could be tested as an anti-inflammatory or antimicrobial agent.
Synthesemethoden
Ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate can be synthesized through a multistep process involving the reaction of various organic compounds. The first step involves the reaction of 3-bromo-5-methyl-1H-pyrazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction leads to the formation of ethyl 3-bromo-5-methyl-1-(2-bromoacetyl)pyrazole-4-carboxylate. The second step involves the reaction of this intermediate compound with 2-propanol in the presence of an acid catalyst such as sulfuric acid. This reaction leads to the formation of ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound can be used as a starting material for the synthesis of other organic compounds that have potential therapeutic applications. For example, it can be used in the synthesis of pyrazole-based inhibitors of protein kinases, which are important targets for cancer therapy. It can also be used in the synthesis of other biologically active compounds such as anti-inflammatory agents, antimicrobial agents, and antiviral agents.
Eigenschaften
IUPAC Name |
ethyl 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-15-10(14)8-7(4)13(6(2)3)12-9(8)11/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSGQCVWUIYEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1Br)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.